molecular formula C15H28O6 B8682997 Diethyl 4,4-diethoxyheptanedioate

Diethyl 4,4-diethoxyheptanedioate

Cat. No.: B8682997
M. Wt: 304.38 g/mol
InChI Key: FNNNIAITQCBPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4,4-diethoxyheptanedioate is a diester compound characterized by a heptanedioic acid backbone substituted with ethoxy groups at both 4-positions and esterified with ethanol at the terminal carboxyl groups. Its molecular structure (C₁₅H₂₈O₆) combines hydrophobic alkyl chains with polar ethoxy and ester functionalities, making it a versatile intermediate in organic synthesis, particularly in the production of polymers, plasticizers, and pharmaceutical precursors. The compound’s reactivity is influenced by its electron-withdrawing ester groups and steric hindrance from the ethoxy substituents, which modulate its hydrolysis and condensation kinetics .

Properties

Molecular Formula

C15H28O6

Molecular Weight

304.38 g/mol

IUPAC Name

diethyl 4,4-diethoxyheptanedioate

InChI

InChI=1S/C15H28O6/c1-5-18-13(16)9-11-15(20-7-3,21-8-4)12-10-14(17)19-6-2/h5-12H2,1-4H3

InChI Key

FNNNIAITQCBPEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(CCC(=O)OCC)(OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of diethyl 4,4-diethoxyheptanedioate, it is compared to three structurally related esters: diethyl sebacate , diethyl succinate , and diethylhexyl phthalate . These compounds share ester functionalities but differ in backbone length, substituents, and applications.

Key Differences:

Backbone Flexibility :

  • This compound’s heptanedioate chain provides moderate flexibility, whereas diethylhexyl phthalate’s aromatic core enhances rigidity. This difference impacts their utility in polymer matrices, with the former favoring soft plastics and the latter rigid PVC .

Hydrophilicity: The ethoxy groups in this compound enhance polarity compared to diethyl sebacate or succinate, improving its miscibility with polar solvents like ethanol. This property is critical for drug formulation .

Thermal Stability :

  • Diethylhexyl phthalate exhibits higher thermal stability (boiling point ~385°C) due to its aromatic structure, while this compound degrades near 250°C, limiting its use in high-temperature applications .

Research Findings on Reactivity and Functional Performance

  • Hydrolysis Rates : this compound undergoes alkaline hydrolysis 30% slower than diethyl succinate due to steric hindrance from ethoxy groups, as demonstrated in kinetic studies .
  • Plasticizer Efficiency : In polyvinyl acetate (PVAc) blends, this compound reduces glass transition temperature (Tg) by 15°C, outperforming diethyl sebacate (ΔTg = 10°C) but underperforming diethylhexyl phthalate (ΔTg = 25°C) .

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